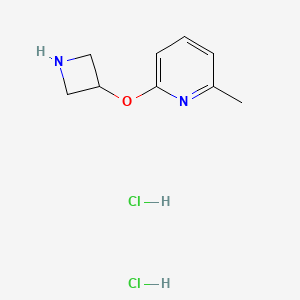
6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride
Übersicht
Beschreibung
6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C9H10ClN3O It is a derivative of nicotinonitrile, featuring an azetidine ring attached to the nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride typically involves the reaction of nicotinonitrile with an azetidine derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the azetidine ring is introduced to the nicotinonitrile core. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while acids like hydrochloric acid can promote electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Azetidin-3-yloxy)nicotinonitrile: The non-hydrochloride form of the compound.
6-(Pyrrolidin-3-yloxy)nicotinonitrile: A similar compound with a pyrrolidine ring instead of an azetidine ring.
6-(Morpholin-3-yloxy)nicotinonitrile: A derivative with a morpholine ring.
Uniqueness
6-(Azetidin-3-yloxy)nicotinonitrile hydrochloride is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties. The azetidine ring is known for its strain and reactivity, making this compound particularly interesting for synthetic and medicinal chemistry applications. Compared to its analogs, the hydrochloride form may offer improved solubility and stability, enhancing its utility in various research and industrial contexts.
Eigenschaften
IUPAC Name |
6-(azetidin-3-yloxy)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-3-7-1-2-9(12-4-7)13-8-5-11-6-8;/h1-2,4,8,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGIKPKFLLRFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methyl-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1473301.png)



![{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473306.png)






![1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane](/img/structure/B1473321.png)

![benzyl N-{5-azaspiro[2.4]heptan-1-yl}carbamate](/img/structure/B1473324.png)
